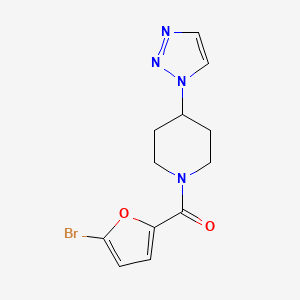
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is further attached to a bromofuran ring, which is a five-membered ring with one oxygen atom and a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and HR-MS are commonly used to characterize the structure of organic compounds . Unfortunately, the specific structural details for this compound are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone is a part of a family of compounds that have been synthesized for various scientific applications. For instance, a study by Prasad et al. (2021) discusses the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the importance of such structures in clinical drugs. These derivatives show potential for various biological activities.
Biological Activity
Compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone have been studied for their biological activities. For example, Nagaraj, Srinivas, & Rao (2018) synthesized triazole analogues of piperazine and evaluated them for antibacterial activity against human pathogenic bacteria. This indicates the potential of such compounds in the development of new antibacterial agents.
Physicochemical Properties
A study on the physicochemical properties of similar compounds was conducted, which included the investigation of their antibacterial activity towards various microorganisms. The research suggests that these compounds could be effective against multi-resistant strains of microorganisms, as discussed in a paper without listed authors (2020) available here.
Structural and Thermal Studies
Structural and thermal properties of related compounds have been examined, which is crucial for understanding their stability and potential applications. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound, providing insights into its stability and potential applications.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQHVGUPIZNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)
![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)
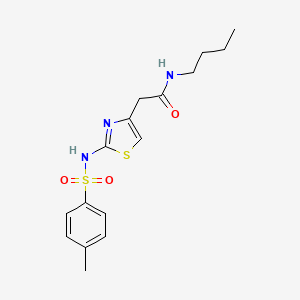

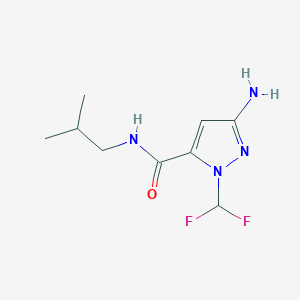

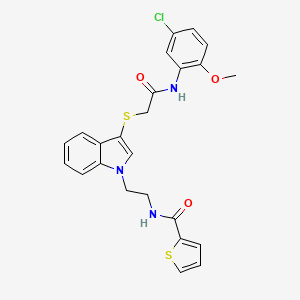
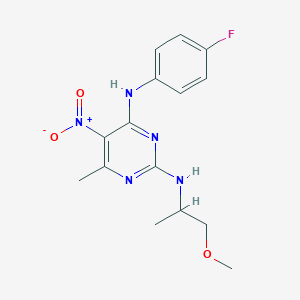
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)
![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)